molecular formula C9H6N4O4S B11099265 N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine

N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B11099265
M. Wt: 266.24 g/mol
InChI Key: DCFPHJIKNCRQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles This compound is characterized by the presence of a thiazole ring attached to a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,4-dinitrochlorobenzene with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidation products.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit oxidative phosphorylation by uncoupling the electron transport chain, resulting in the loss of ATP production and cellular energy.

Comparison with Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound with similar nitro groups but different functional groups.

    2,4-Dinitrophenol: Another compound with 2,4-dinitrophenyl group, known for its use as a metabolic stimulant and uncoupling agent.

Uniqueness: N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the 2,4-dinitrophenyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H6N4O4S

Molecular Weight

266.24 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6N4O4S/c14-12(15)6-1-2-7(8(5-6)13(16)17)11-9-10-3-4-18-9/h1-5H,(H,10,11)

InChI Key

DCFPHJIKNCRQQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.